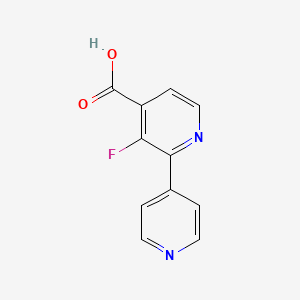
Guanosine, 2'-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, 2’-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo- (9CI) is a modified nucleoside analog Nucleosides are fundamental components of nucleic acids, which are essential for various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo- (9CI) typically involves multi-step organic synthesis. The starting material is often a protected guanosine derivative. Key steps may include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions.
Selective deoxygenation: Achieved using reagents like tributyltin hydride.
Introduction of the 2-methyl-1-oxopropyl group: This can be done through acylation reactions.
Oxidation and reduction steps: To introduce the 7,8-dihydro and 8-oxo functionalities.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 8-oxo position.
Reduction: Reduction reactions can modify the 7,8-dihydro functionality.
Substitution: Nucleophilic substitution reactions can occur at various positions on the nucleoside.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acylation reagents: Acetic anhydride, acetyl chloride.
Major Products
The major products of these reactions depend on the specific conditions but can include further modified nucleoside analogs with potential biological activity.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel nucleoside analogs: Used as building blocks for more complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of nucleosides under various conditions.
Biology
DNA/RNA studies: Used in the study of nucleic acid structure and function.
Enzyme interactions: Investigates how enzymes interact with modified nucleosides.
Medicine
Antiviral agents: Potential use in the development of antiviral drugs.
Cancer research: Studied for its potential to inhibit cancer cell growth.
Industry
Biotechnology: Used in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Guanosine, 2’-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo- (9CI) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may inhibit enzymes involved in DNA replication or repair, leading to cell death or inhibition of viral replication.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyguanosine: A naturally occurring nucleoside.
8-Oxo-2’-deoxyguanosine: A known oxidative damage marker in DNA.
7,8-Dihydro-8-oxo-2’-deoxyguanosine: Another modified nucleoside with similar properties.
Uniqueness
Guanosine, 2’-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo- (9CI) is unique due to its specific modifications, which may confer unique biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H17N5O6 |
|---|---|
Peso molecular |
351.31 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxopurin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H17N5O6/c1-5(2)11(22)17-13-16-10-9(12(23)18-13)15-14(24)19(10)8-3-6(21)7(4-20)25-8/h5-8,20-21H,3-4H2,1-2H3,(H,17,18,22,23)/t6-,7+,8+/m0/s1 |
Clave InChI |
OTUWJGYUHKUNTL-XLPZGREQSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC(=O)C2=NC(=O)N(C2=N1)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CC(C)C(=O)NC1=NC(=O)C2=NC(=O)N(C2=N1)C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methylamine](/img/structure/B12072240.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)









